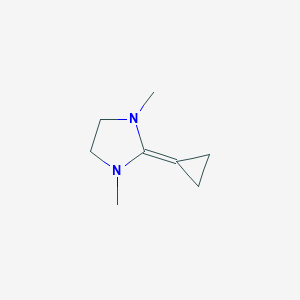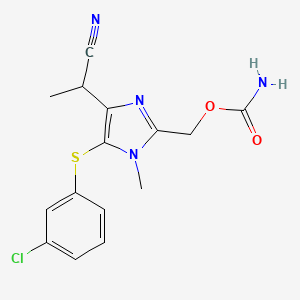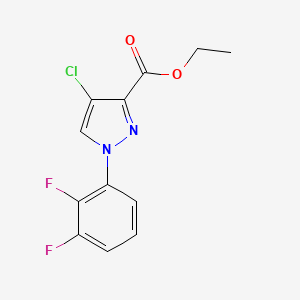![molecular formula C14H19N B12935831 3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)
3-Phenyl-1-azaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[4.4]nonane framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-azaspiro[4.4]nonane can be achieved through several methods. One notable approach involves the reaction of nitrones with 1,1-disubstituted allenes, leading to the formation of the desired spirocyclic structure . Another method includes the use of radical bicyclization involving the formation and capture of alkoxyaminyl radicals .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of metal-free synthesis methods and domino radical bicyclization could be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-1-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly involving nucleophiles, can modify the phenyl group or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 3-Phenyl-1-azaspiro[4.4]nonane exerts its effects is not fully understood. studies suggest that its biological activity may involve interactions with specific molecular targets and pathways. For instance, its potential anticonvulsant activity could be related to modulation of neurotransmitter systems or ion channels .
Vergleich Mit ähnlichen Verbindungen
1-Azaspiro[4.4]nonane:
2-Azaspiro[4.5]decane: Another spirocyclic compound with similar reactivity and potential biological activity.
Uniqueness: 3-Phenyl-1-azaspiro[4.4]nonane stands out due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in synthetic chemistry .
Eigenschaften
Molekularformel |
C14H19N |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
3-phenyl-1-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H19N/c1-2-6-12(7-3-1)13-10-14(15-11-13)8-4-5-9-14/h1-3,6-7,13,15H,4-5,8-11H2 |
InChI-Schlüssel |
UFFPSTWJEZJYPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(CN2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935763.png)
![Methyl 6-amino-1-isopropyl-2H-pyrrolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12935773.png)
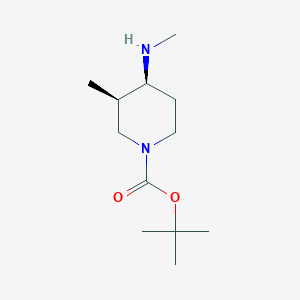
![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)

![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)
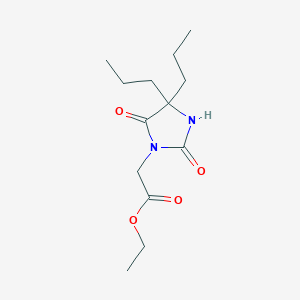
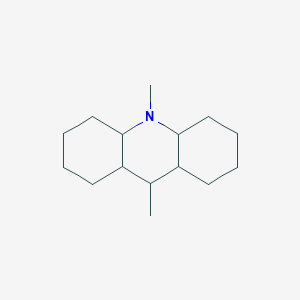
![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)
